molecular formula C18H10N2 B1661996 Indolo[2,3-a]carbazole CAS No. 60511-85-5

Indolo[2,3-a]carbazole

Cat. No. B1661996
CAS RN: 60511-85-5
M. Wt: 254.3 g/mol
InChI Key: FQKSBRCHLNOAGY-UHFFFAOYSA-N
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Description

Indolo[2,3-a]carbazoles are a class of heterocyclic compounds that include a planar ring system consisting of indole and carbazole elements . They were first found in streptomycetes and have since been isolated from numerous representatives of flora and fauna . These compounds exhibit significant biological properties, including antitumor activity, antibacterial and antifungal activity, and antiviral activity .


Synthesis Analysis

The main approaches used to obtain synthetic indolo[2,3-a]carbazoles are described in the literature . Chemical synthesis has proven to be the most productive method, providing researchers with a variety of promising indolo[2,3-a]carbazoles exhibiting high antitumor activity .


Molecular Structure Analysis

The class of indolocarbazoles includes five subclasses of compounds that differ in the structure of the flat aromatic ring system . These are the five isomers of the polycyclic system: indolo[2,3-a]carbazole, indolo[2,3-b]carbazole, indolo[2,3-c]carbazole, indolo[3,2-a]carbazole, and indolo[3,2-b]carbazole .


Chemical Reactions Analysis

The review highlights the main approaches used to access synthetic representatives of this subclass . The most promising compounds are those that have been obtained through these synthetic approaches .


Physical And Chemical Properties Analysis

Indolo[2,3-a]carbazoles are nitrogen heterocycles that have evolved significantly in recent years . Numerous studies have focused on their diverse biological effects, or targeting new materials with potential applications in organic electronics .

Scientific Research Applications

Antitumor Therapy

Indolo[2,3-a]carbazoles have shown significant potential in antitumor therapy . Compounds such as lestaurtinib, edotecarin, and becatecarin have demonstrated significant in vitro and in vivo antitumor activity . However, their effectiveness in clinical trials was low .

Antibacterial and Antifungal Activity

Indolo[2,3-a]carbazoles exhibit antibacterial and antifungal activity . This makes them a promising area of study for the development of new antimicrobial agents.

Antiviral Activity

In addition to their antibacterial and antifungal properties, indolo[2,3-a]carbazoles also show antiviral activity . This broad spectrum of biological activity makes them a versatile tool in the field of medicinal chemistry.

Protein Kinase Drug Discovery

Indolo[2,3-a]carbazoles are central to protein kinase drug discovery programs . Their unique structure and biological activity make them a valuable scaffold for the development of new therapeutic agents.

Organic Solar Cells

Indolo[2,3-a]carbazoles have been used in the design and synthesis of non-fullerene acceptors for organic solar cells . Their unique electronic properties make them suitable for use in high-performance solar cell devices.

OLED Emitters

Indolo[2,3-a]carbazoles have been used as efficient narrow-band emitters in OLED (Organic Light Emitting Diode) technology . Their ability to exhibit thermally activated delayed fluorescence makes them a promising material for high-efficiency OLEDs.

properties

IUPAC Name

indolo[2,3-a]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N2/c1-3-7-15-11(5-1)13-9-10-14-12-6-2-4-8-16(12)20-18(14)17(13)19-15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKSBRCHLNOAGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=C4C5=CC=CC=C5N=C4C3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619351
Record name Indolo[2,3-a]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indolo[2,3-a]carbazole

CAS RN

60511-85-5
Record name Indolo[2,3-a]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indolo[2,3-a]carbazole
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Indolo[2,3-a]carbazole
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Indolo[2,3-a]carbazole
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Indolo[2,3-a]carbazole
Reactant of Route 5
Indolo[2,3-a]carbazole
Reactant of Route 6
Indolo[2,3-a]carbazole

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